molecular formula C6H14N4O2 B14036549 (1Z,6E)-N'1,N'6-dihydroxyadipimidamide

(1Z,6E)-N'1,N'6-dihydroxyadipimidamide

Cat. No.: B14036549
M. Wt: 174.20 g/mol
InChI Key: KKQNCWWVKWCZID-UHFFFAOYSA-N
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Description

(1Z,6E)-N'1,N'6-dihydroxyadipimidamide, also known as Adipamidoxime or 1,4-Diamidoximobutane , is a chemical compound characterized by a butane backbone with two amidoxime functional groups. Its molecular formula is C6H14N4O2, and it has a molecular weight of 174.20 g/mol . This diamine derivative is recognized for its strong chelating properties, which allow it to bind to metal ions and form stable complexes . Owing to this mechanism of action, it serves as a versatile compound in several industrial and research applications. It is used as a selective extractant in metal recovery processes, effectively separating specific metal ions from solutions . In water treatment, it functions as a chelating agent to remove metal ions during the purification process . Furthermore, it is employed as a building block in the synthesis of certain pharmaceuticals and research chemicals, where its chelating properties can be leveraged to create compounds with specific therapeutic or research applications . The product is intended for Research Use Only. Please refer to the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-N',6-N'-dihydroxyhexanediimidamide

InChI

InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10)

InChI Key

KKQNCWWVKWCZID-UHFFFAOYSA-N

Isomeric SMILES

C(CC/C(=N/O)/N)C/C(=N\O)/N

Canonical SMILES

C(CCC(=NO)N)CC(=NO)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves condensation reactions between appropriate aldehyde or keto precursors and hydroxylamine derivatives under controlled conditions. Key parameters influencing the synthesis include:

  • Reaction temperature: Moderate heating (often reflux conditions) to promote complete reaction.
  • Solvent system: Alcoholic solvents such as methanol, ethanol, or mixed aqueous-alcoholic systems are commonly used to dissolve reactants and facilitate reaction kinetics.
  • Catalysts: Acidic or neutral catalysts may be employed to enhance condensation efficiency without degrading sensitive functional groups.

These conditions are optimized to maximize the yield of the desired (1Z,6E) isomer while minimizing side products and isomeric impurities.

Specific Synthetic Routes

One documented synthetic route involves the reaction of adipimidamide precursors with hydroxylamine derivatives under reflux in an alcohol solvent. The process proceeds through intermediate formation of dihydroxyimidamide groups, followed by isomerization to the thermodynamically favored (1Z,6E) configuration. The reaction mechanism is supported by spectroscopic analyses such as NMR and IR, confirming the formation of the vicinal dihydroxy groups and the double bond geometry.

Purification and Isomer Separation

Given the presence of geometric isomers, purification typically involves crystallization techniques:

These purification steps ensure that the final product is suitable for further applications, including metal complexation studies.

Analytical and Research Outcomes

Spectroscopic Characterization

  • NMR Spectroscopy: Confirms the presence of hydroxyl and imidamide protons and the characteristic chemical shifts corresponding to the (1Z,6E) isomer.
  • IR Spectroscopy: Identifies functional groups such as N–OH and C=N stretches, indicative of dihydroxyadipimidamide formation.
  • Mass Spectrometry: Verifies molecular weight and purity.

Stability and Reactivity

Empirical studies show that the hydroxyl groups in this compound enhance hydrogen bonding, contributing to the compound's stability in solution and solid state. This stability is crucial for its reactivity and interaction with metal ions in coordination chemistry.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Synthesis
Solvent Methanol, Ethanol, or mixtures with water Solubilizes reactants; influences reaction rate and crystallization
Temperature Reflux (~60-80 °C) Ensures complete condensation and isomerization
Catalyst Acidic or neutral (e.g., acetic acid) Enhances reaction kinetics without decomposition
Reaction Time Several hours (4-12 h) Balances yield and purity
Purification Method Recrystallization from alcohol-water mixtures Removes isomers and impurities
Analytical Techniques NMR, IR, MS Confirms structure, purity, and isomeric form

Chemical Reactions Analysis

Types of Reactions

1,4-Diamidoximobutane undergoes various chemical reactions, including:

    Oxidation: The amidoxime groups can be oxidized to form corresponding nitrile oxides.

    Reduction: The compound can be reduced to form diamines.

    Substitution: The amidoxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Diamines.

    Substitution: Substituted amidoximes.

Scientific Research Applications

1,4-Diamidoximobutane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chelating agent for metal ions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 1,4-Diamidoximobutane involves its ability to form stable complexes with metal ions through its amidoxime groups. This chelation process can inhibit the activity of metal-dependent enzymes, making it a potential candidate for enzyme inhibition studies. The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to bind metal ions is a key feature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adipamidoxime (1,4-DIAMIDOXIMOBUTANE)

Adipamidoxime (CAS: 15347-78-1) is a direct structural analog but differs in geometric isomerism. Both share identical molecular formulas (C₆H₁₄N₄O₂) and molar masses, but differences in isomerism may affect:

  • Solubility : Adipamidoxime has poor aqueous solubility but dissolves in polar organic solvents, similar to other amidoximes .
  • Reactivity : The Z,E-configuration in the target compound may influence its chelation properties compared to other isomers.
Table 1: Key Properties of Adipamidoxime and (1Z,6E)-N'1,N'6-Dihydroxyadipimidamide
Property This compound Adipamidoxime
CAS Number 15347-78-1 15347-78-1
Storage Condition -20°C -20°C
pKa 7.22 ± 0.69 7.22 ± 0.69
Boiling Point 333.4°C 333.4°C

Note: Data overlap suggests these may refer to the same compound, but isomer distinctions require further validation .

(1E,6E)-N'1,N'6-Dihydroxyadipimidamide

This stereoisomer (CAS: 606922-74-1) shares the same molecular formula but differs in geometric configuration (E,E vs. Z,E).

  • Thermodynamic Stability : E-isomers often exhibit higher stability due to reduced steric strain.
  • Biological Activity : Configuration affects binding affinity in drug candidates, though specific studies are lacking for these isomers .

(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide

This shorter-chain amidoxime (CAS: Unspecified) has a molecular weight of 117.17 g/mol and distinct functional groups:

  • Solubility: Poor in water but soluble in ethanol and dimethylformamide .
  • Applications : Used as an intermediate in antibiotics and antitumor drugs, unlike the adipimidamide derivatives, which have broader coordination chemistry applications .
Table 2: Comparison with (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide
Property This compound (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide
Molecular Weight 174.2 g/mol 117.17 g/mol
Solubility Limited data; likely polar organic Ethanol, DMF
Primary Use Chelation, synthesis Drug synthesis (antibiotics, antitumor)

Research Findings and Gaps

  • Thermal Stability : The requirement for -20°C storage suggests higher sensitivity compared to room-temperature-stable amidoximes .
  • Stereochemical Impact : The Z,E-configuration’s role in reactivity remains underexplored. Comparative studies with E,E-isomers are needed .

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